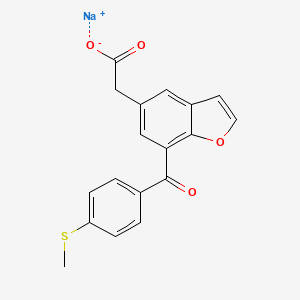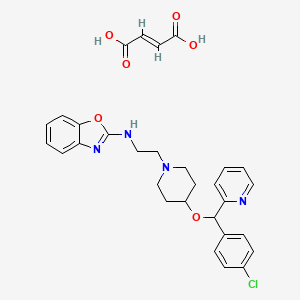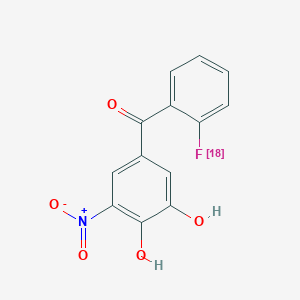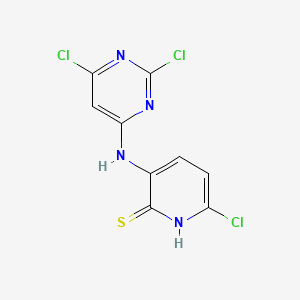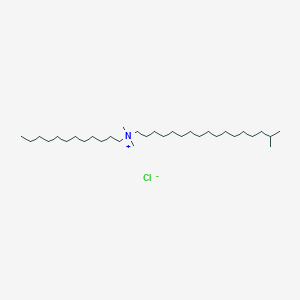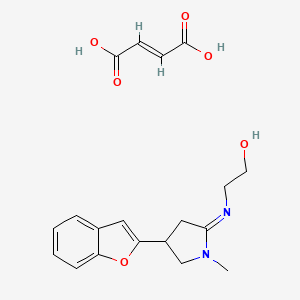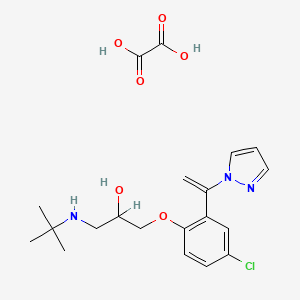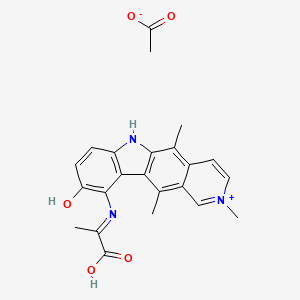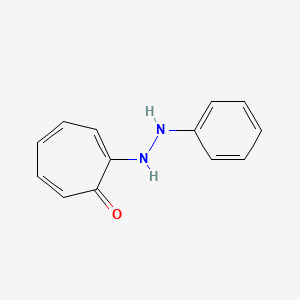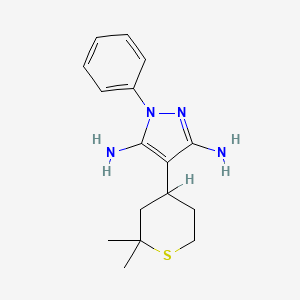
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is substituted with butyl, methyl, and trimethylphenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the butyl, methyl, and trimethylphenyl groups. Common reagents used in these reactions include butyl lithium, methyl iodide, and trimethylphenyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Piperidinoethyl 2,6-dichloro-4-methoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-ethoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-(pentyloxy)carbanilate
Uniqueness
Compared to these similar compounds, 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
123132-68-3 |
|---|---|
分子式 |
C20H33ClN2O |
分子量 |
352.9 g/mol |
IUPAC名 |
(2S,6S)-1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O.ClH/c1-6-7-11-22-17(5)9-8-10-18(22)20(23)21-19-15(3)12-14(2)13-16(19)4;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H/t17-,18-;/m0./s1 |
InChIキー |
MPSADBZKCDPGCO-APTPAJQOSA-N |
異性体SMILES |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
正規SMILES |
CCCCN1C(CCCC1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



